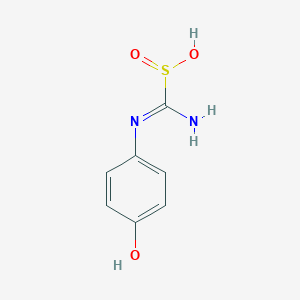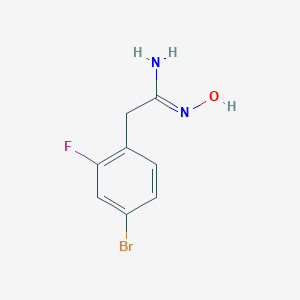
2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide, also known as BFA-1, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound is a member of the imidamide family and has a molecular weight of 294.12 g/mol.
Wirkmechanismus
2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide inhibits the activity of the enzyme bromodomain-containing protein 4 (BRD4), which plays a critical role in the regulation of gene expression. BRD4 is overexpressed in many types of cancer, and its inhibition by 2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide leads to the downregulation of genes that promote cancer cell growth and survival. 2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide has also been shown to inhibit the activity of other bromodomain-containing proteins, such as BRD2 and BRD3.
Biochemische Und Physiologische Effekte
2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the formation of new blood vessels, which is essential for the growth and spread of cancer cells. In addition, 2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), and to inhibit the activation of nuclear factor kappa B (NF-κB), which plays a critical role in the regulation of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified to improve its potency and selectivity. It has also been shown to have low toxicity in vitro and in vivo. However, 2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide has some limitations, including its poor solubility in aqueous solutions and its instability in the presence of light and heat.
Zukünftige Richtungen
Future research on 2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide could focus on improving its solubility and stability, as well as its selectivity for different bromodomain-containing proteins. 2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide could also be tested in combination with other cancer drugs to determine its potential use in combination therapies. In addition, 2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide could be studied for its potential use in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases.
Conclusion
In conclusion, 2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide is a small molecule inhibitor that has shown potential in various scientific research applications, particularly in the field of cancer research. Its mechanism of action involves the inhibition of bromodomain-containing proteins, which play a critical role in the regulation of gene expression. 2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide has several advantages for use in lab experiments, but also has some limitations that need to be addressed. Future research on 2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide could lead to the development of new therapies for cancer and other diseases.
Synthesemethoden
2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide can be synthesized through a multi-step process that involves the reaction of 4-bromo-2-fluoroaniline with ethyl chloroacetate to form an intermediate product. The intermediate product is then reacted with hydroxylamine hydrochloride to form the final product, 2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide. The synthesis method has been optimized to yield a high purity product, and the compound can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide has been studied extensively for its potential use in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and melanoma. 2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide has also been studied for its potential use in the treatment of infectious diseases, such as tuberculosis and malaria. In addition, 2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
CAS-Nummer |
128104-38-1 |
|---|---|
Produktname |
2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide |
Molekularformel |
C8H8BrFN2O |
Molekulargewicht |
247.06 g/mol |
IUPAC-Name |
2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H8BrFN2O/c9-6-2-1-5(7(10)4-6)3-8(11)12-13/h1-2,4,13H,3H2,(H2,11,12) |
InChI-Schlüssel |
GWGWYGZFIDOSKI-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1Br)F)C/C(=N/O)/N |
SMILES |
C1=CC(=C(C=C1Br)F)CC(=NO)N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)F)CC(=NO)N |
Synonyme |
BENZENEETHANIMIDAMIDE,4-BROMO-2-FLUORO-N-HYDROXY |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



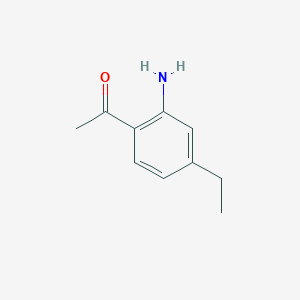
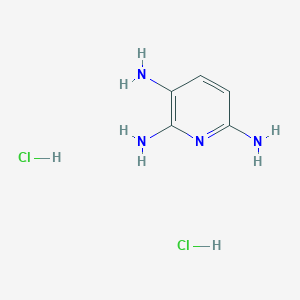
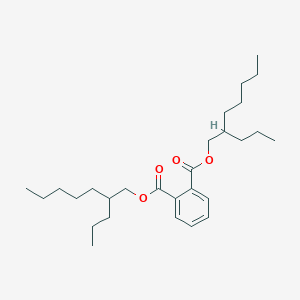
![N-[(2R,3R,4R,5S,6R)-2-[[(3S,4S,5R,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B138389.png)
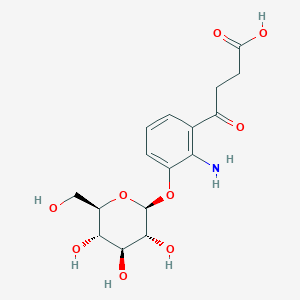
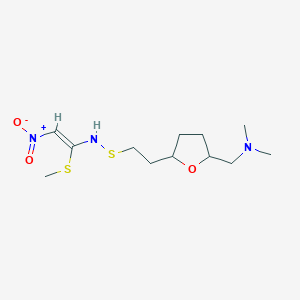
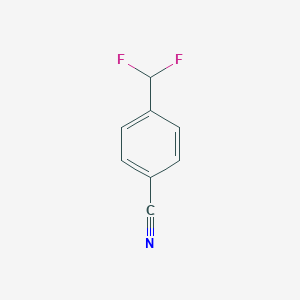
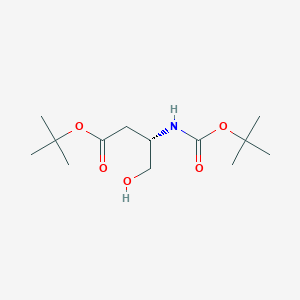
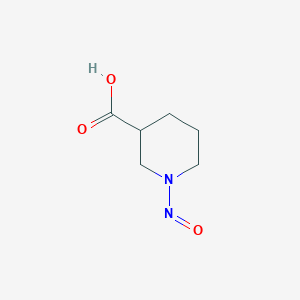
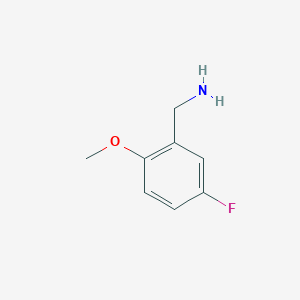
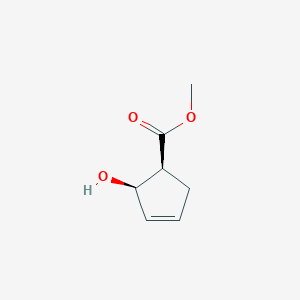

![(2R,4S,5R,7R,8S,9R,13R,14S,15R,16S,18S,19R)-5,14,15,16,19,20-hexahydroxy-7,9,13-trimethyl-5-(2-methylpropyl)pentacyclo[10.8.0.02,9.04,8.013,18]icosan-3-one](/img/structure/B138409.png)
